3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione
CAS No.: 1798677-60-7
Cat. No.: VC4523638
Molecular Formula: C16H18N2O3S
Molecular Weight: 318.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1798677-60-7 |
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Molecular Formula | C16H18N2O3S |
Molecular Weight | 318.39 |
IUPAC Name | 3-[1-[3-(2-methylphenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Standard InChI | InChI=1S/C16H18N2O3S/c1-11-4-2-3-5-12(11)6-7-14(19)17-8-13(9-17)18-15(20)10-22-16(18)21/h2-5,13H,6-10H2,1H3 |
Standard InChI Key | PTZCUXRTEGCOEW-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1CCC(=O)N2CC(C2)N3C(=O)CSC3=O |
Introduction
Structural Analysis and Nomenclature
Core Framework
The molecule’s backbone consists of a thiazolidine-2,4-dione ring, a five-membered heterocycle containing sulfur and two carbonyl groups at positions 2 and 4 . Attached to this core is an azetidin-3-yl group (a four-membered nitrogen-containing ring) further functionalized with a 3-(o-tolyl)propanoyl substituent. The o-tolyl group refers to an ortho-methyl-substituted phenyl ring, introducing steric and electronic effects that influence reactivity .
Stereochemical Considerations
The azetidine ring introduces a constrained geometry due to its small ring size, potentially affecting the compound’s conformational flexibility. Molecular modeling of analogous structures, such as 2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione, reveals puckered ring conformations that may stabilize specific binding interactions .
Synthetic Pathways
Thiazolidine-2,4-dione Synthesis
The thiazolidine-2,4-dione core is typically synthesized via cyclization of thiourea derivatives with α-haloacetic acids. For example, refluxing monochloroacetic acid with thiourea in aqueous medium yields thiazolidine-2,4-dione with 78% efficiency .
Azetidine Functionalization
Introducing the azetidine moiety requires N-alkylation or acylation strategies. A reported method involves coupling azetidin-3-amine with propanoyl chlorides under Schotten-Baumann conditions. For instance, 3-(3-aminopropyl)-1,3-thiazolidine-2,4-dione derivatives are synthesized via nucleophilic substitution reactions .
o-Tolylpropanoyl Incorporation
The o-tolylpropanoyl group is introduced through Friedel-Crafts acylation or Suzuki-Miyaura coupling. A literature procedure for analogous benzothiazoles uses catalytic Ru/Si zeolite under solvent-free conditions at 90°C to achieve 92% yield . Adapting this method, the propanoyl side chain could be grafted onto the azetidine nitrogen prior to final ring closure.
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions include:
¹H NMR (300 MHz, CDCl₃):
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δ 7.2–7.5 ppm (multiplet, aromatic protons of o-tolyl).
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δ 3.7–4.2 ppm (multiplet, azetidine CH₂ groups).
¹³C NMR (75 MHz, Acetone-d₆):
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169–171 ppm (thiazolidine-dione C=O).
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140–145 ppm (aromatic quaternary carbons).
Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 359.43 g/mol | PubChem Calc |
LogP | ~2.1 (estimated) | XLogP3-AA |
Hydrogen Bond Acceptors | 5 | PubChem Descriptor |
Rotatable Bonds | 6 | Cactvs |
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric routes to control azetidine ring puckering.
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ADMET Profiling: Assessing absorption, distribution, and toxicity using in vitro models.
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Structure-Activity Relationships: Modifying the o-tolyl group’s substituents to optimize target binding.
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